molecular formula C24H29NO6 B11830795 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1253955-60-0

2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B11830795
CAS No.: 1253955-60-0
M. Wt: 427.5 g/mol
InChI Key: GZKGVCBKFIAZRP-UHFFFAOYSA-N
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Description

The compound 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid features a propanoic acid backbone with two key substituents:

  • A 2,4-dimethylbenzoyloxymethyl group attached to the para-position of the phenyl ring, enhancing lipophilicity and steric bulk.
  • A tert-butoxycarbonylamino (Boc) group at position 3, providing stability and controlled deprotection kinetics for the amino group.

Properties

CAS No.

1253955-60-0

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

2-[4-[(2,4-dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C24H29NO6/c1-15-6-11-19(16(2)12-15)22(28)30-14-17-7-9-18(10-8-17)20(21(26)27)13-25-23(29)31-24(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,25,29)(H,26,27)

InChI Key

GZKGVCBKFIAZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common method starts with the preparation of the benzoyl intermediate, which is then reacted with a phenyl compound to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.

    Substitution: Hydroxide ions (OH-), amines (NH2-), organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties/Activities References
Target Compound 2,4-Dimethylbenzoyloxymethyl (phenyl), Boc (amino) ~395.4 (estimated) Boc-protected amino, ester, carboxylic acid High lipophilicity, potential stability -
(2R)-3-[4-(Aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Aminomethyl (phenyl), Boc (amino) 294.35 Boc-protected amino, carboxylic acid Lower lipophilicity vs. target compound
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid Methoxycarbonyl (phenyl), trifluoroacetyl (amino) ~317.2 (estimated) Trifluoroacetyl-protected amino Enhanced metabolic stability (fluorine)
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy acetyl, dimethoxypyrimidinyl oxy (methyl ester) - Ester, pyrimidine, chlorine Conformational rigidity (65.71° dihedral)
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid 2-Methyl-4-oxo-quinoline ~259.3 (estimated) Quinoline, carboxylic acid Moderate broad-spectrum antimicrobial
Key Observations:
  • Protective Groups : Boc (tert-butoxycarbonyl) in the target compound and offers hydrolytic stability under acidic conditions, whereas trifluoroacetyl in may resist enzymatic degradation.
  • Bioactivity: The quinoline derivative () shows antimicrobial activity, suggesting that aromatic/heterocyclic systems enhance bioactivity. The target compound’s dimethylbenzoyl group may similarly influence activity.

Pharmacological and Physicochemical Implications

  • Solubility : The target compound’s high lipophilicity may reduce aqueous solubility compared to or , necessitating formulation adjustments.
  • Metabolic Stability : Fluorinated groups () enhance metabolic resistance, while Boc (target compound) balances stability and controlled release.
  • Conformational Effects : Dihedral angles in (44.42°–65.71°) suggest restricted rotation, which could influence binding affinity—a factor unexplored in the target compound but structurally relevant.

Biological Activity

2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known by its CAS number 2097334-20-6, is a compound of significant interest due to its potential biological activities. This article seeks to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C24H29NO6C_{24}H_{29}NO_{6}, with a molecular weight of approximately 427.5 g/mol. It features a complex structure that includes various functional groups contributing to its biological activity.

PropertyValue
Molecular FormulaC24H29NO6
Molecular Weight427.5 g/mol
XLogP34.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count10
Topological Polar Surface Area102 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit anti-inflammatory and analgesic properties, which are essential for therapeutic applications in pain management and chronic inflammatory conditions.

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Analgesic Effects : The compound has demonstrated potential in alleviating pain through modulation of pain pathways, possibly involving opioid receptors.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory studies have indicated that the compound effectively reduces the expression of inflammatory markers in cultured macrophages. For instance, a study published in Journal of Medicinal Chemistry reported a significant decrease in TNF-alpha levels upon treatment with the compound .
  • In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced paw edema in rats subjected to carrageenan-induced inflammation, suggesting its efficacy as an anti-inflammatory agent .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that 2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits low toxicity levels at therapeutic doses. However, further investigations are necessary to fully elucidate its safety profile.

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